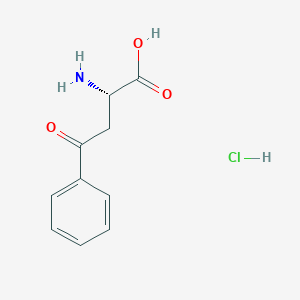
(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride
概要
説明
“(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride” is a complex organic compound. The “S” in the name indicates that it is a chiral molecule, meaning it has a specific three-dimensional arrangement of atoms. The “2-Amino” part suggests the presence of an amino group (-NH2), and “4-oxo” indicates a carbonyl group (=O) at the 4th carbon atom. The “4-phenylbutanoic acid” part suggests a phenyl group (a ring of 6 carbon atoms, typical of benzene) attached to a four-carbon chain ending in a carboxylic acid group (-COOH). The “hydrochloride” indicates that the compound forms a salt with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a chiral center. The presence of the hydrochloride would also influence its structure, as it would form an ionic bond with the amino or carboxylic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the presence of the hydrochloride. It would likely be a solid at room temperature, and its solubility in water would be increased by the presence of the hydrochloride .
科学的研究の応用
Tetrazole-Containing Derivatives
4-Amino-3-phenylbutanoic acid, which includes (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride, is used in the synthesis of tetrazole-containing derivatives. These derivatives are obtained by replacing the terminal amino group of 4-amino-3-phenylbutanoic acid hydrochloride with a tetrazol-1-yl fragment, demonstrating the reactivity of both amino and carboxy terminal groups in the molecule (Putis, Shuvalova, & Ostrovskii, 2008).
Enzyme-Catalyzed Asymmetric Synthesis
The compound has been used in enzymatic procedures for the synthesis of building blocks for angiotensin-converting enzyme inhibitors. 2-Oxo-4-phenylbutanoic acid was converted to (S)-APBA and (R)-HPBA catalyzed by enzymes, demonstrating its versatility in enzymatic synthesis processes (Bradshaw, Wong, Hummel, & Kula, 1991).
Aminopeptidase Inhibition
3-Amino-2-oxo-4-phenylbutanoic acid amides, derived from 4-amino-3-phenylbutanoic acid, have been designed and synthesized as a new class of aminopeptidase inhibitors. These compounds demonstrated effective inhibition of various aminopeptidases, showing potential for therapeutic applications (Ocain & Rich, 1992).
Menaquinone Biosynthesis Pathway
2-Amino-4-oxo-4-phenylbutanoate inhibitors were found to be crucial in inhibiting the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. These compounds, due to their interaction with CoA, showed potent inhibition of MenB enzyme, highlighting their potential in the development of novel antibacterial agents (Li et al., 2011).
Quantum Computational and Spectroscopic Studies
The compound and its derivatives have been the subject of quantum computational and spectroscopic studies. This research includes density functional theory calculations and molecular docking methods, suggesting its potential in drug identification and design (Raajaraman, Sheela, & Muthu, 2019).
Substrate Stereospecificity in Biochemistry
4-Amino-3-phenylbutanoic acid and its isomers have been studied for their substrate and inhibitory properties in gamma-aminobutyric acid aminotransferase. This research contributes to understanding the active site topography and stereospecificity of the enzyme, relevant for developing specific pharmacological agents (Silverman, Invergo, Levy, & Andrew, 1987).
Synthesis Optimization
The synthesis of 2-oxo-4-phenylbutanoic acid, a related compound, has been optimized using response surface methodology. This optimization is crucial for producing substrates for ACE inhibitor drug precursors, demonstrating the compound's importance in pharmaceutical manufacturing (Ahmad, Oh, & Shukor, 2011).
作用機序
Safety and Hazards
As with any chemical compound, handling “(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride” would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but it’s safe to assume that it should be handled with gloves and eye protection, and that inhalation or ingestion should be avoided .
将来の方向性
特性
IUPAC Name |
(2S)-2-amino-4-oxo-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H,13,14);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZYKVGEOKNNOP-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54631-37-7 | |
| Record name | 2-amino-4-oxo-4-phenylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



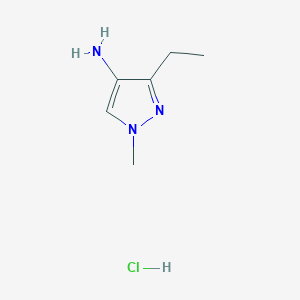
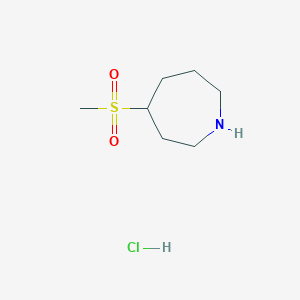
![4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride](/img/structure/B1381110.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride](/img/structure/B1381113.png)
![Bicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1381114.png)
![Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1381115.png)
![tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1381119.png)

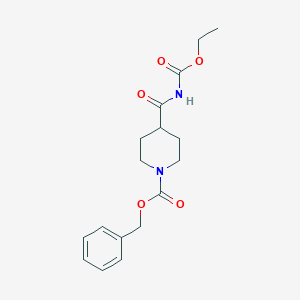

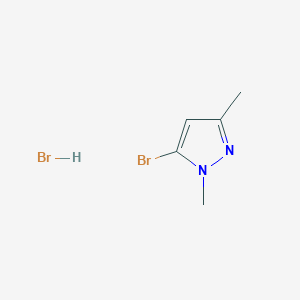
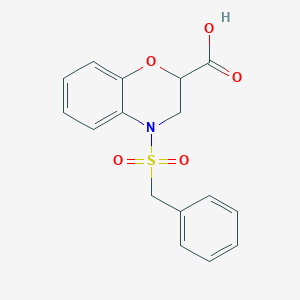
![Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1381127.png)